molecular formula C18H21Cl2NO B15036651 1-(5,7-dichloro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)piperidine

1-(5,7-dichloro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)piperidine

Cat. No.: B15036651
M. Wt: 338.3 g/mol
InChI Key: RTKAPRCEVJCYGI-UHFFFAOYSA-N
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Description

1-(5,7-dichloro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine is a complex organic compound with the molecular formula C17H19Cl2NO. This compound features a xanthene core substituted with dichloro groups and a piperidine ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-dichloro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine typically involves the following steps:

    Formation of the xanthene core: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Introduction of dichloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the piperidine ring: This step involves nucleophilic substitution reactions where the piperidine ring is introduced to the xanthene core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To facilitate the desired reactions without side products.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5,7-dichloro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using thionyl chloride or nucleophilic substitution with amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5,7-dichloro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5,7-dichloro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and preventing their normal function.

    Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

    Pathway interference: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,7-dichloro-2,3,4,4a-tetrahydro-1H-xanthen-4-yl)pyrrolidine
  • 1-(5,7-dichloro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)-4-ethylpiperazine

Uniqueness

1-(5,7-dichloro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine is unique due to its specific substitution pattern and the presence of both xanthene and piperidine moieties. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H21Cl2NO

Molecular Weight

338.3 g/mol

IUPAC Name

1-(5,7-dichloro-1,2,3,4-tetrahydroxanthen-4a-yl)piperidine

InChI

InChI=1S/C18H21Cl2NO/c19-15-11-13-10-14-6-2-3-7-18(14,21-8-4-1-5-9-21)22-17(13)16(20)12-15/h10-12H,1-9H2

InChI Key

RTKAPRCEVJCYGI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C23CCCCC2=CC4=C(O3)C(=CC(=C4)Cl)Cl

Origin of Product

United States

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